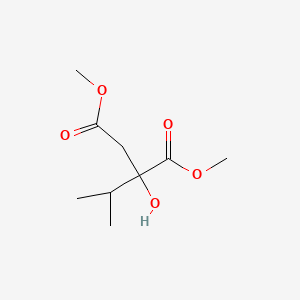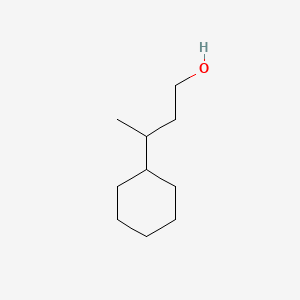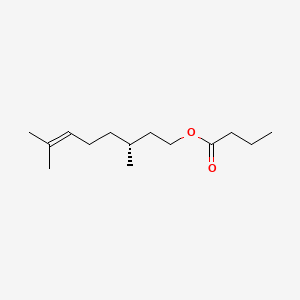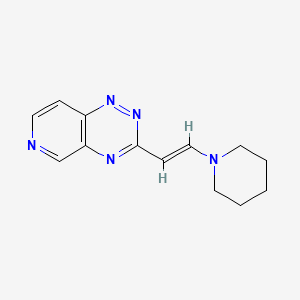
3-(2-Piperidin-1-yl-vinyl)-pyrido(3,4-e)(1,2,4)triazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Piperidin-1-yl-vinyl)-pyrido(3,4-e)(1,2,4)triazine is a heterocyclic compound that contains a pyrido-triazine core with a piperidinyl-vinyl substituent. Compounds of this nature are often studied for their potential biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Piperidin-1-yl-vinyl)-pyrido(3,4-e)(1,2,4)triazine typically involves the formation of the pyrido-triazine core followed by the introduction of the piperidinyl-vinyl group. Common synthetic routes may include:
Cyclization reactions: Formation of the triazine ring through cyclization of appropriate precursors.
Vinylation reactions: Introduction of the vinyl group via reactions such as Heck coupling.
Piperidinylation: Attachment of the piperidine moiety through nucleophilic substitution or other suitable methods.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, catalysis, and other advanced techniques.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Piperidin-1-yl-vinyl)-pyrido(3,4-e)(1,2,4)triazine can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Addition: Addition of reagents to the vinyl group.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, nucleophiles.
Addition reagents: Halogens, hydrogen.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3-(2-Piperidin-1-yl-vinyl)-pyrido(3,4-e)(1,2,4)triazine may have various scientific research applications, including:
Chemistry: Study of its reactivity and synthesis.
Biology: Investigation of its biological activity and potential as a drug candidate.
Medicine: Exploration of its therapeutic potential for various diseases.
Industry: Use as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of 3-(2-Piperidin-1-yl-vinyl)-pyrido(3,4-e)(1,2,4)triazine would depend on its specific biological activity. It may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating pathways involved in disease processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrido-triazines: Compounds with similar core structures.
Piperidinyl-vinyl derivatives: Compounds with similar substituents.
Uniqueness
3-(2-Piperidin-1-yl-vinyl)-pyrido(3,4-e)(1,2,4)triazine may be unique in its specific combination of structural features, leading to distinct reactivity and biological activity compared to other similar compounds.
Eigenschaften
CAS-Nummer |
121845-70-3 |
|---|---|
Molekularformel |
C13H15N5 |
Molekulargewicht |
241.29 g/mol |
IUPAC-Name |
3-[(E)-2-piperidin-1-ylethenyl]pyrido[3,4-e][1,2,4]triazine |
InChI |
InChI=1S/C13H15N5/c1-2-7-18(8-3-1)9-5-13-15-12-10-14-6-4-11(12)16-17-13/h4-6,9-10H,1-3,7-8H2/b9-5+ |
InChI-Schlüssel |
FVFLEPQOOUXUQA-WEVVVXLNSA-N |
Isomerische SMILES |
C1CCN(CC1)/C=C/C2=NC3=C(C=CN=C3)N=N2 |
Kanonische SMILES |
C1CCN(CC1)C=CC2=NC3=C(C=CN=C3)N=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


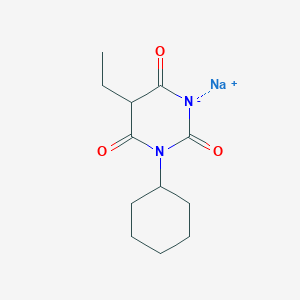
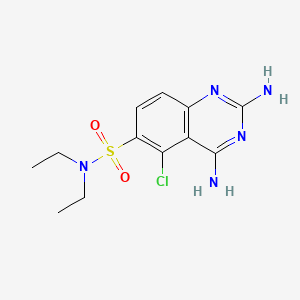
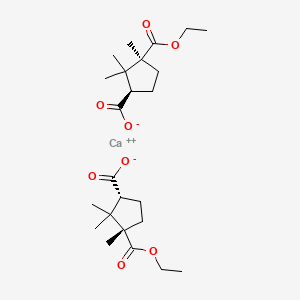
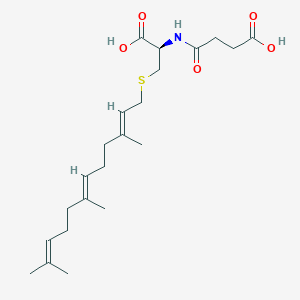
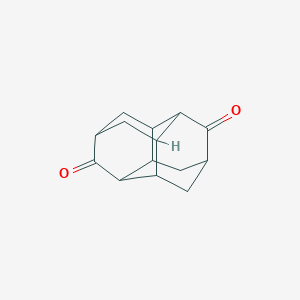



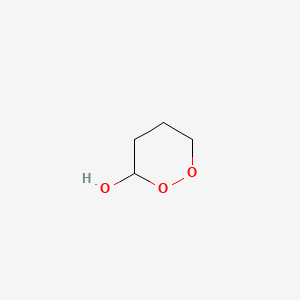
![3-bromo-1H-dibenzo[de,h]quinoline-2,7-dione](/img/structure/B12646126.png)
